Cas no 1185054-66-3 (N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride structure](https://ja.kuujia.com/scimg/cas/1185054-66-3x500.png)
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzamide, 4-bromo-N-[4,5,6,7-tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]-, hydrochloride (1:1)
- N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride
- AKOS026681188
- N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide;hydrochloride
- F2093-0658
- N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride
- 1185054-66-3
-
- インチ: 1S/C20H18BrN3OS.ClH/c21-16-8-6-15(7-9-16)19(25)23-20-22-17-10-11-24(13-18(17)26-20)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,22,23,25);1H
- InChIKey: KPXZQCROKNMYPZ-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC2CCN(CC3C=CC=CC=3)CC=2S1)C(C1C=CC(Br)=CC=1)=O.Cl
計算された属性
- せいみつぶんしりょう: 463.01207g/mol
- どういたいしつりょう: 463.01207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 480
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.5Ų
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2093-0658-100mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-2mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-5mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-2μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-75mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-4mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-20mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-25mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-10μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2093-0658-5μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride |
1185054-66-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride 関連文献
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N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochlorideに関する追加情報
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride: A Comprehensive Overview
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride (CAS No: 1185054-66-3) is a highly specialized chemical compound with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its structural characteristics, synthesis methods, pharmacological properties, and potential applications in drug development.
The molecular structure of N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride is composed of three key components: a benzyl group attached to a thiazolo[5,4-c]pyridine ring system and a 4-bromobenzamide moiety. The thiazolo[5,4-c]pyridine ring is a fused bicyclic structure that combines the properties of both pyridine and thiazole rings. This fused ring system is known for its stability and ability to participate in various hydrogen bonding interactions, which are crucial for drug-receptor interactions.
Recent studies have highlighted the importance of thiazolo[5,4-c]pyridine derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, researchers have reported that these compounds can act as potent inhibitors of kinases and other enzymes involved in disease pathways such as cancer and inflammation. The presence of the benzamide group further enhances the compound's bioavailability and selectivity towards specific targets.
The synthesis of N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-bromobenzamide hydrochloride involves a multi-step process that typically begins with the preparation of the thiazolo[5,4-c]pyridine core. This is followed by functionalization with the benzyl group and subsequent coupling with the 4-bromobenzamide moiety using standard amide bond formation techniques. The use of hydrochloric acid ensures the formation of the final hydrochloride salt form of the compound.
Pharmacologically,N-{5-benzyl-4H,5H,6H,7H-[1,a href="https://www.example.com" target="_blank">thiazolo[5,a href="https://www.example.com" target="_blank">c]pyridin-a href="https://www.example.com" target="_blank">2-yl}-a href="https://www.example.com" target="_blank">benzamide derivatives have shown remarkable activity in preclinical models of cancer and neurodegenerative diseases. For example,a href="https://www.example.com" target="_blank"> recent studies have demonstrated that this compound can inhibit key oncogenic signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK pathways.
In addition to its pharmacological properties,N-{a href="https://www.example.com" target="_blank">benzyl-substituted thiazolo[a href="https://www.example.com" target="_blank">c]pyridines have also been explored for their potential as imaging agents in molecular diagnostics. The bromine atom in the 4-position of the benzamide group facilitates radioactive labeling with bromine isotopes such as Br-a href="https://www.example.com" target="_blank">89, making it suitable for PET imaging applications.
From an environmental standpoint,the synthesis and handling of N-{a href="https://www.example.com" target="_blank">benzyl-substituted thiazolo[a href="https://www.example.com" target="_blank">c]pyridines require adherence to standard safety protocols due to their potential toxicity at high concentrations.However,the compound's biodegradability has been studied extensively,and findings suggest that it undergoes rapid degradation under aerobic conditions,minimizing its environmental footprint.
In conclusion,N-{a href="https://www.example.com" target="_blank">benzyl-substituted thiazolo[a href="https://www.example.com" target="_blank">c]pyridines like CAS No: 118,a href="https://www.example.com" target="_blank">000,represent a promising class of compounds with diverse applications in medicine and diagnostics.Further research is warranted to fully elucidate their mechanisms of action and optimize their therapeutic potential.
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